methyl (2Z)-2-{[(2S)-3-methyl-2-(1H-tetrazol-1-yl)pentanoyl]imino}-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a phenyl group, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the tetraazole moiety. Common reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and sodium azide. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and penicillin.
Phenyl derivatives: Compounds with a phenyl group, such as benzene and toluene.
Tetraazole derivatives: Compounds containing the tetraazole moiety, such as tetrazole and its derivatives.
Uniqueness
METHYL 2-{[(2S,3S)-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANOYL]AMINO}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of the thiazole, phenyl, and tetraazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[[(2S,3S)-3-methyl-2-(tetrazol-1-yl)pentanoyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-4-11(2)14(24-10-19-22-23-24)16(25)21-18-20-13(17(26)27-3)15(28-18)12-8-6-5-7-9-12/h5-11,14H,4H2,1-3H3,(H,20,21,25)/t11-,14-/m0/s1 |
InChI Key |
RCMOMEZKJJMKNX-FZMZJTMJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC)N3C=NN=N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC)N3C=NN=N3 |
Origin of Product |
United States |
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